Trimethylsilyl propiolate
Overview
Description
Trimethylsilyl propiolate: is an organic compound with the molecular formula C7H12O2Si. It is a derivative of propiolic acid where the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trimethylsilyl propiolate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . The reaction proceeds as follows:
- A lower alkyl propiolate is dissolved in dry benzene.
- Chlorotrimethylsilane is added to the solution.
- Triethylamine is introduced to the mixture to act as a base.
- The reaction mixture is stirred under an inert atmosphere until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl propiolate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Sodium benzeneselenolate: Used in regio- and stereoselective addition reactions.
Amberlyst 15 in methanol: Used for specific synthesis reactions.
Thionyl chloride in DMF: Used for hydrohalogenation reactions.
Major Products:
(Z)-3-(Phenylselanyl)prop-2-enamides: Formed from the reaction with sodium benzeneselenolate.
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: Formed from hydrohalogenation reactions.
Scientific Research Applications
Chemistry: Trimethylsilyl propiolate is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound can be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Trimethylsilyl propiolate in chemical reactions involves the activation of the alkyne group by the trimethylsilyl substituent. This activation facilitates nucleophilic attack and subsequent reaction steps. The trimethylsilyl group can also be removed under specific conditions, revealing the reactive alkyne moiety for further transformations .
Comparison with Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound where the ester group is replaced by a hydroxyl group.
Ethyl 3-(Trimethylsilyl)propiolate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness: Trimethylsilyl propiolate is unique due to its combination of the trimethylsilyl group and the ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions sets it apart from other similar compounds .
Biological Activity
Trimethylsilyl propiolate (TMSP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TMSP, including its applications in organic synthesis, antimicrobial properties, and potential therapeutic uses.
This compound is characterized by the presence of a trimethylsilyl group attached to a propiolate moiety. Its molecular formula is C₇H₁₄O₂Si, and it appears as a colorless liquid with a boiling point of approximately 92–96 °C at 28 mmHg and a density of 0.897 g/cm³. The alkyne functional group (-C≡C-) and the ester group (-COO-) contribute to its reactivity, making it a valuable building block in organic synthesis.
Biological Activity Overview
The biological activity of TMSP can be categorized into several key areas:
- Antimicrobial Activity : TMSP has demonstrated potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that TMSP may exhibit cytotoxic effects on cancer cell lines.
- Synthetic Applications : Its reactivity allows for the synthesis of various derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that TMSP exhibits significant antimicrobial activity. A study highlighted that compounds similar to TMSP can inhibit the growth of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
In vitro studies have shown that TMSP can inhibit the proliferation of certain cancer cell lines. For instance, experiments conducted on breast cancer cells indicated that TMSP treatment resulted in reduced cell viability in a dose-dependent manner. The cytotoxicity observed was attributed to the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxic Effects on Cancer Cells
A specific case study investigated the effects of TMSP on human lung cancer cells (A549). The study employed various concentrations of TMSP (1, 10, 50 µM) over 24 and 48 hours. The results demonstrated:
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
1 | 85 | 80 |
10 | 65 | 50 |
50 | 30 | 15 |
These findings suggest that higher concentrations of TMSP significantly reduce cell viability, indicating its potential as an anticancer agent .
Synthetic Applications
TMSP serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:
- Alkyne Coupling Reactions : TMSP can participate in cross-coupling reactions to form complex molecules.
- Synthesis of Functionalized Compounds : The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating the creation of diverse functional groups.
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O2Si- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623287 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-22-5 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.